molecular formula C16H22N2O2 B2594570 4-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine CAS No. 2380010-58-0

4-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine

Cat. No.: B2594570
CAS No.: 2380010-58-0
M. Wt: 274.364
InChI Key: MIKKMALSHWYTTP-UHFFFAOYSA-N
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Description

4-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine is a complex organic compound that features a piperidine ring, a cyclopropane group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the piperidine derivative, followed by the introduction of the cyclopropane group and the pyridine moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. The cyclopropane group may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 4-(1-piperidinyl)pyridine share structural similarities.

    Cyclopropane-Containing Compounds: Molecules such as cyclopropanecarboxylic acid derivatives.

    Pyridine Derivatives: Compounds like 2-methylpyridine.

Uniqueness

4-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropane group, piperidine ring, and pyridine moiety in a single molecule makes it a versatile compound for various applications.

Properties

IUPAC Name

cyclopropyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-9-15(6-7-17-12)20-11-13-3-2-8-18(10-13)16(19)14-4-5-14/h6-7,9,13-14H,2-5,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKKMALSHWYTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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